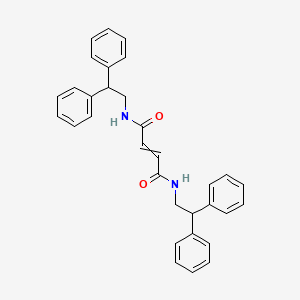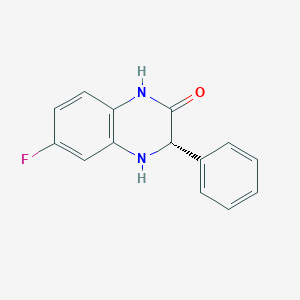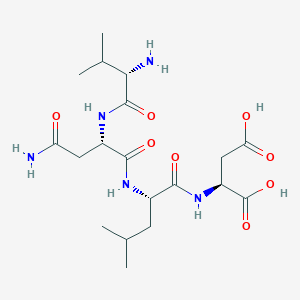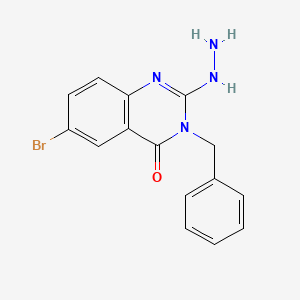
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- is a specialized organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by the presence of two carbonyl chloride groups at positions 2 and 5, and phenyl groups at positions 3 and 4 on the pyrrole ring. Its unique structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole with benzoyl chloride derivatives in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale of production and desired yield.
化学反応の分析
Types of Reactions
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative.
科学的研究の応用
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- involves its interaction with specific molecular targets. The carbonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies.
類似化合物との比較
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has similar structural features but different substituents, leading to different chemical properties and applications.
2,5-Dimethyl-1H-pyrrole: Another pyrrole derivative with different substituents, used in different chemical reactions and applications.
Uniqueness
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- is unique due to the presence of both carbonyl chloride and phenyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
This detailed overview provides a comprehensive understanding of 1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
365214-51-3 |
|---|---|
分子式 |
C18H11Cl2NO2 |
分子量 |
344.2 g/mol |
IUPAC名 |
3,4-diphenyl-1H-pyrrole-2,5-dicarbonyl chloride |
InChI |
InChI=1S/C18H11Cl2NO2/c19-17(22)15-13(11-7-3-1-4-8-11)14(16(21-15)18(20)23)12-9-5-2-6-10-12/h1-10,21H |
InChIキー |
SPIGQLTZUOLMIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B14237665.png)

![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)
![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)
![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)



ethanenitrile](/img/structure/B14237737.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)




